molecular formula C11H12F3NO3S B2874940 1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-ol CAS No. 1021372-56-4

1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-ol

Cat. No. B2874940
CAS RN: 1021372-56-4
M. Wt: 295.28
InChI Key: GLXZVAWQHURVPJ-UHFFFAOYSA-N
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Description

1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a pyrrolidine derivative that has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Sulfonamide-Based Cyclisations

Research demonstrates the utility of sulfonamides in inducing cyclisation reactions, such as transforming homoallylic sulfonamides into pyrrolidines through 5-endo cyclisation, a process catalyzed efficiently by triflic acid. This mechanism underscores the potential for creating complex polycyclic systems, marking a significant advancement in synthetic chemistry (Haskins & Knight, 2002).

Novel Fluorinated Polyamides

The synthesis of new diamines, incorporating pyridine and trifluoromethylphenyl groups, has led to the creation of fluorinated polyamides with distinct properties. These materials exhibit remarkable solubility, thermal stability, and mechanical strength, along with low dielectric constants, highlighting their potential for advanced material applications (Liu et al., 2013).

RORγt Inverse Agonists Development

In medicinal chemistry, the structural motif of phenyl (3-phenylpyrrolidin-3-yl)sulfones has been explored for the discovery of RORγt inverse agonists. These compounds are promising for treating autoimmune diseases by inhibiting IL-17 production. This research underscores the compound's role in developing new therapeutic agents (Duan et al., 2019).

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3S/c12-11(13,14)8-2-1-3-10(6-8)19(17,18)15-5-4-9(16)7-15/h1-3,6,9,16H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXZVAWQHURVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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